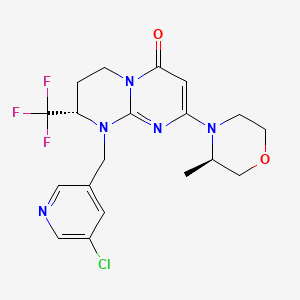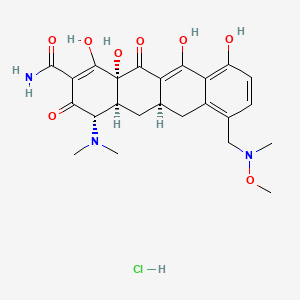![molecular formula C25H32Br2Cl2N2O3 B610754 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide CAS No. 118372-34-2](/img/structure/B610754.png)
9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide: is a cell-permeable xanthenedione compound that acts as a selective inhibitor of Janus kinase 2 (JAK2). It is known for its ability to inhibit the phosphorylation of JAK2, thereby affecting the JAK-STAT signaling pathway. This compound has shown minimal effects on the phosphorylation levels of Jak1 and Src and exhibits little inhibition towards a panel of 49 other protein kinases .
Mechanism of Action
Target of Action
The primary target of SD-1029 is the Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3) proteins . These proteins play crucial roles in cell survival and proliferation . Aberrant activation of STAT3 promotes tumor growth and survival in several human cancers, making it an attractive pathway for the development of targeted anticancer therapy .
Mode of Action
SD-1029 inhibits the activation of STAT3 by inhibiting the phosphorylation of JAK2 . It has been shown to inhibit the nuclear translocation of STAT3, which is a necessary step for STAT3 to function as a DNA-binding transcription factor . This inhibition of JAK2 phosphorylation and STAT3 nuclear translocation disrupts the JAK-STAT signaling pathway, which is often aberrantly activated in various types of cancer .
Biochemical Pathways
The JAK-STAT signaling pathway is the primary biochemical pathway affected by SD-1029 . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell. By inhibiting JAK2 and STAT3, SD-1029 disrupts this signaling pathway, thereby inhibiting the transcription of genes that promote cell survival and proliferation .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, or the rate and extent to which the active drug ingredient enters the systemic circulation and thereby gains access to the site of action .
Result of Action
The inhibition of the JAK-STAT signaling pathway by SD-1029 results in the down-regulation of anti-apoptotic proteins Bcl-X L and survivin, which are target proteins of activated STAT3 . This leads to the induction of apoptosis, or programmed cell death, in several human breast and ovarian cancer cell lines . SD-1029 also enhances apoptosis induced by other drugs, such as paclitaxel, in ovarian cancer cells .
Biochemical Analysis
Biochemical Properties
SD-1029 inhibits the tyrosyl phosphorylation of Stat3, implicating it as an inhibitor of JAK2 . Further analysis shows that this compound inhibits tyrosyl phosphorylation of the JAK2 isoenzyme . It has been shown to display a lower effect on the cellular phosphorylation levels of Jak1 and Src .
Cellular Effects
SD-1029 has been shown to effectively inhibit cell proliferation in JAK-activated BA/F3 cell lines as well as phosphorylation and nuclear translocation of cellular Stat3 . It suppresses p-Stat3 levels in human breast and ovarian cancer cell lines . SD-1029 inhibits not only JAK2 phosphorylation, but also the phosphorylation of STAT1 and STAT3 .
Molecular Mechanism
SD-1029 exerts its effects at the molecular level by inhibiting the tyrosyl phosphorylation of Stat3, thereby acting as an inhibitor of JAK2 . It also inhibits the tyrosyl phosphorylation of the JAK2 isoenzyme . This inhibition of JAK2 leads to a decrease in the levels of phosphorylated JAK2, but not JAK1 or Src .
Temporal Effects in Laboratory Settings
Over time, SD-1029 has been observed to inhibit cell growth and induce apoptosis in human liver, breast, and ovarian cancer cell lines . It suppresses p-Stat3 levels in these cell lines .
Metabolic Pathways
SD-1029 is involved in the JAK-STAT signaling pathway, where it inhibits the activation of JAK2 and subsequently the phosphorylation of Stat3 .
Subcellular Localization
While the exact subcellular localization of SD-1029 is not specified in the current literature, it is known to inhibit the nuclear translocation of Stat3 , suggesting that it may interact with this protein in the cytoplasm before it is transported to the nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide involves the reaction of 9-(3,4-dichlorophenyl)-2,7-bis(dimethylaminomethyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione with hydrobromic acid to form the 2HBr salt . The reaction conditions typically involve the use of a solvent such as dimethyl sulfoxide (DMSO) and maintaining the reaction at ambient temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often packaged under inert gas to prevent degradation and is stored at temperatures between 2-8°C .
Chemical Reactions Analysis
Types of Reactions: 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide primarily undergoes substitution reactions due to the presence of reactive functional groups such as the dichlorophenyl and dimethylaminomethyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include hydrobromic acid for the formation of the 2HBr salt and DMSO as a solvent. The reactions are typically carried out at ambient temperature to maintain the stability of the compound .
Major Products: The major product formed from these reactions is the 2HBr salt of this compound, which is the active form used in various applications .
Scientific Research Applications
Chemistry: In chemistry, 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide is used as a tool compound to study the JAK-STAT signaling pathway. It helps in understanding the role of JAK2 in various biochemical processes .
Biology: In biological research, this compound is used to investigate the effects of JAK2 inhibition on cellular processes such as cell proliferation, apoptosis, and differentiation. It is particularly useful in studying cancer cell lines where JAK2 is overexpressed .
Medicine: Medically, this compound has potential therapeutic applications in treating diseases such as myeloproliferative neoplasms, where JAK2 plays a critical role. It is also being explored for its efficacy in treating other conditions involving abnormal JAK-STAT signaling .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting the JAK-STAT pathway. It serves as a reference compound in the screening of new JAK2 inhibitors .
Comparison with Similar Compounds
Ruxolitinib: Another JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Fedratinib: A JAK2 inhibitor approved for the treatment of myelofibrosis.
Pacritinib: A JAK2 inhibitor used in clinical trials for myeloproliferative neoplasms.
Uniqueness: 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide is unique due to its high selectivity for JAK2 over other kinases such as Jak1 and Src. This selectivity reduces off-target effects and makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30Cl2N2O3.2BrH/c1-28(2)12-15-6-9-19-22(24(15)30)21(14-5-8-17(26)18(27)11-14)23-20(32-19)10-7-16(25(23)31)13-29(3)4;;/h5,8,11,15-16,21H,6-7,9-10,12-13H2,1-4H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKLAKXQHDQKKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC2=C(C1=O)C(C3=C(O2)CCC(C3=O)CN(C)C)C4=CC(=C(C=C4)Cl)Cl.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Br2Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














